molecular formula C12H14N2O3 B2523767 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one CAS No. 1170802-92-2

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one

Cat. No.: B2523767
CAS No.: 1170802-92-2
M. Wt: 234.255
InChI Key: FUNDOTGVFNEYRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(7-Nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a chemical compound designed for research and development applications. This derivative features the 3,4-dihydroisoquinolin-1(2H)-one scaffold, a structure recognized as a privileged framework in medicinal and agricultural chemistry due to its prevalence in bioactive molecules . The core scaffold is synthetically accessible and allows for diverse structural modifications, making it a valuable starting point for the development of novel active agents . Research into analogous compounds indicates significant potential for this chemical class. Specifically, derivatives of the 3,4-dihydroisoquinolin-1(2H)-one scaffold have demonstrated potent antioomycete activity against phytopathogens like Pythium recalcitrans, with some compounds showing higher in vitro and in vivo efficacy than commercial agrochemicals . The proposed mechanism of action for these active derivatives is the disruption of the biological membrane systems of the target pathogen . Furthermore, this scaffold is under investigation in pharmaceutical research for its potential as a modulator of biological receptors, hinting at broader therapeutic applications . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions, referring to the Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

1-(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-2-12(15)13-6-5-9-3-4-11(14(16)17)7-10(9)8-13/h3-4,7H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNDOTGVFNEYRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one typically involves the following steps:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Acylation: The final step involves the acylation of the amino group with propanone using acylating agents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might yield a nitroso or nitro derivative.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isoquinoline ring structure may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Their Implications

The biological and physicochemical properties of tetrahydroisoquinoline derivatives are highly sensitive to substituents on the aromatic ring and the ketone side chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Analogs
Compound Name Substituents Molecular Weight Key Features Biological Activity (Reported) Lipophilicity (LogP)* Reference
Target Compound 7-NO₂, propan-1-one 246.23 Electron-withdrawing nitro group; no methyl on ketone Not explicitly reported Predicted higher due to nitro group
2-Methyl-1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one 7-NO₂, 2-methyl-propan-1-one 260.25 Methyl group on ketone increases steric bulk Not reported Higher than target compound due to methyl
1-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)prop-2-en-1-one 6,7-OCH₃, propen-1-one 247.29 Electron-donating methoxy groups; α,β-unsaturated ketone Not reported Lower than nitro analogs (methoxy reduces LogP)
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(4-isobutylphenyl)propan-1-one (H1) 4-isobutylphenyl fragment 337.45 Hybrid with ibuprofen moiety Antioxidant, antitryptic, anti-denaturation High (ibuprofen fragment increases hydrophobicity)
3-Amino-1-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one hydrochloride 3-NH₂ on propanone 236.71 (free base) Amino group enhances solubility and H-bonding Not explicitly reported Lower (polar amino group reduces LogP)

Key Differences in Pharmacological Potential

Electron-Withdrawing vs. Methoxy groups (e.g., in H1 ) improve solubility but may reduce membrane permeability compared to nitro derivatives.

Side Chain Modifications: The absence of a methyl group on the propan-1-one chain in the target compound reduces steric hindrance compared to its methylated analog , possibly enhancing binding to flat enzymatic pockets. Ibuprofen hybrids (e.g., H1 ) demonstrate dual pharmacological effects (e.g., anti-inflammatory + tetrahydroisoquinoline bioactivity), whereas the nitro-substituted target may prioritize different targets (e.g., nitroreductase-activated prodrugs).

Receptor Affinity :

  • Analogs with substituted phenyl groups (e.g., 4-chlorophenyl in ) show affinity for serotonin receptors (5-HT1A/5-HT7). The nitro group’s electronic effects could modulate similar receptor interactions.

Biological Activity

1-(7-nitro-3,4-dihydroisoquinolin-2(1H)-yl)propan-1-one is a synthetic organic compound belonging to the isoquinoline class, characterized by a nitro group at the 7th position and a propanone group at the 1st position of the isoquinoline ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14N2O3
  • CAS Number : 1170802-92-2

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. The isoquinoline structure is known to interact with several enzymes and receptors, potentially modulating their activity.

Antimicrobial Properties

Research indicates that derivatives of isoquinoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi, suggesting that this compound may possess similar properties.

Anticancer Activity

Several studies have explored the anticancer potential of isoquinoline derivatives. For example, compounds with structural similarities have demonstrated efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells warrant further investigation.

Neuroprotective Effects

The compound's potential neuroprotective effects are particularly noteworthy. Isoquinolines have been studied for their ability to inhibit acetylcholinesterase (AChE) and monoamine oxidases (MAOs), enzymes implicated in neurodegenerative diseases like Alzheimer's. Preliminary findings suggest that this compound may similarly affect these pathways.

Case Studies

A recent study evaluated a series of isoquinoline derivatives for their biological activities, including AChE inhibition and cytotoxicity against cancer cell lines. The results indicated that certain modifications to the isoquinoline structure enhanced biological activity, highlighting the importance of structural optimization in drug design.

CompoundAChE Inhibition IC50 (µM)Cytotoxicity (IC50 in Cancer Cell Lines)
3e0.2812.5 (PC12 cells)
490.0029Not specified

Toxicity Studies

Toxicity assessments are crucial for evaluating the safety profile of new compounds. In vivo studies on related compounds have shown low toxicity levels even at high doses (2500 mg/kg), suggesting a favorable safety margin for further development.

Q & A

Q. Critical Factors :

  • Temperature control during nitration to ensure regioselectivity.
  • Solvent choice (e.g., dichloromethane for acylation) to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate) to achieve >95% purity .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structure?

Basic Research Question

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., nitro group at C7) and confirms dihydroisoquinoline ring saturation. Key signals: δ 8.1–8.2 ppm (aromatic protons near nitro group), δ 2.5–3.5 ppm (methylene groups in the dihydro ring) .
  • X-ray Crystallography : Resolves 3D conformation, including nitro group orientation and planarity of the isoquinoline ring. Example: C–N bond lengths (~1.45 Å) confirm nitro attachment .
  • Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 261.2) and fragmentation patterns .

What preliminary biological screening strategies are recommended for assessing its therapeutic potential?

Basic Research Question

  • In vitro assays :
    • Neuroactivity : Dopamine receptor binding assays (radioligand displacement) due to structural similarity to neuroactive dihydroisoquinolines .
    • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
    • Antimicrobial : Disk diffusion assays against E. coli and S. aureus .
  • Dose-response curves : Use concentrations ranging from 1 nM–100 µM to identify bioactive thresholds .

How can regioselective nitration be achieved during synthesis, and what analytical tools confirm positional accuracy?

Advanced Research Question

  • Regioselectivity Control :
    • Electron-donating groups (e.g., methoxy) at C6/C7 direct nitration to C5 or C8. For C7 nitration, use directing groups or steric hindrance strategies .
    • Low-temperature nitration (0–5°C) minimizes polysubstitution .
  • Validation :
    • NOE NMR : Correlates spatial proximity of nitro protons to adjacent substituents.
    • HPLC-MS/MS : Detects positional isomers via retention time and fragmentation differences .

What computational approaches predict its mechanism of action and target interactions?

Advanced Research Question

  • Molecular Docking :
    • Tools: Glide (Schrödinger) or AutoDock Vina for flexible ligand-receptor modeling .
    • Targets: Dopamine D₂ receptor (PDB: 6CM4) or CD44 hyaluronic acid-binding domain (CD44HAbd) based on structural analogs .
  • MD Simulations : OPLS-AA forcefield to assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) .
  • Free Energy Calculations : MM-GBSA to rank binding affinities (ΔG < −8 kcal/mol suggests strong interactions) .

How should researchers address contradictions between computational predictions and experimental bioactivity data?

Advanced Research Question

  • Troubleshooting Steps :
    • Validate compound purity : Re-run assays with HPLC-purified samples to exclude impurities .
    • Assay conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO concentration <0.1%) to mimic physiological environments .
    • Orthogonal assays : Compare radioligand binding (e.g., ³H-spiperone for dopamine receptors) with functional assays (cAMP modulation) .
  • Case Study : In silico models predicted CD44 binding for analogs, but in vitro assays showed low efficacy. Resolution: Adjust protonation states in docking simulations to match physiological pH .

What structure-activity relationship (SAR) insights guide the optimization of this compound?

Advanced Research Question

Substituent Biological Impact Key Evidence
Nitro (C7)Enhances electron-withdrawing effects, improving receptor binding affinity .Docking studies show stronger hydrogen bonding with CD44HAbd .
Methoxy (C6/C7)Increases lipophilicity and blood-brain barrier penetration .Analogues with methoxy groups showed 2× higher neuroactivity in vivo .
Halogens (e.g., Br)Modulates steric bulk and metabolic stability .Bromo analogs exhibited longer plasma half-lives (t₁/₂ = 6.2 h) .

What strategies mitigate metabolic instability in preclinical development?

Advanced Research Question

  • Metabolic Hotspots :
    • Nitro group reduction: Introduce electron-withdrawing substituents (e.g., fluorine) to slow enzymatic reduction .
    • Ketone oxidation: Replace propan-1-one with bioisosteres (e.g., amides) .
  • In vitro Models :
    • Liver microsomal assays (human/rat) to identify CYP450-mediated degradation.
    • LC-MS metabolite profiling (e.g., hydroxylated or demethylated derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.